molecular formula C28H27N3O4S B2816827 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one CAS No. 1115305-92-4

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

Cat. No. B2816827
CAS RN: 1115305-92-4
M. Wt: 501.6
InChI Key: YJVOMBVLJOARJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O4S and its molecular weight is 501.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Quinazolinone derivatives have been reported to possess a wide range of biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities. A specific study highlighted the significant analgesic activity of these compounds, with a particular focus on their in vitro analgesic activity using acetic acid-induced writhing in mice, demonstrating higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Anticancer and Radiopharmaceutical Applications

  • The radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives have been studied, indicating the potential for developing potent radiopharmaceuticals for targeting tumor cells. This research found significant tumor uptake and radiochemical stability, suggesting these compounds could be valuable in cancer diagnostics and therapy (R. Al-Salahi et al., 2018).

Antimicrobial Activities

  • New derivatives of quinazolin-4(3H)-ones have shown significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeruginosa, and Candida albicans. These compounds displayed higher antibacterial activities compared to standard antibacterial drugs, highlighting their potential as antimicrobial agents (Osarodion Peter Osarumwense, 2022).

properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-5-3-6-20(15-19)18-36-28-29-25-16-21(26(32)30-11-13-35-14-12-30)9-10-24(25)27(33)31(28)22-7-4-8-23(17-22)34-2/h3-10,15-17H,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVOMBVLJOARJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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